molecular formula C33H31F2N3O2S B068523 2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one CAS No. 174072-26-5

2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one

Cat. No. B068523
M. Wt: 571.7 g/mol
InChI Key: TTYJJHMUWWWXSO-UHFFFAOYSA-N
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Patent
US06313301B1

Procedure details

3-(N-Benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-2-(4-nitrophenyl)-4-oxothieno[2,3-b]pyridine (33 g), iron powder (12.3 g) and ethanol (132 ml) were mixed and treated dropwise with concentrated hydrochloric acid (55.5 g) diluted with water (19 ml) over a period of 2 hours with cooling on ice, and the reaction mixture was stirred as it was for 2 hours. The reaction mixture was poured into a solution of sodium hydrogencarbonate (55.3 g) in water (450 ml) and the mixture was stirred for 1 hour together with ethyl acetate (825 ml), and filtered through a Hyflo Super Cell to remove insoluble materials. The aqueous layer was extracted with ethyl acetate (500 ml) and then the organic layers were combined, and washed with a saturated saline (1000 ml), dried over anhydrous magnesium sulfate (35 g) and then concentrated into dryness to obtain a crude product of 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine (32.3 g). This was dissolved in methanol (200 ml) and admixed with a solution of fumaric acid (6.56 g) in methanol (200 ml) and the mixture was concentrated under reduced pressure to about 150 g. The precipitated suspension thus obtained was diluted with ethyl acetate (300 ml) and the mixture was stirred at room temperature for 1 hour and then the crystal was recovered by a filtration. After washing with ethyl acetate (200 ml) followed by drying in vacuo at 50° C. for 3 hours, the title compound (33.38 g, 88.5%) was obtained.
Name
3-(N-Benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-2-(4-nitrophenyl)-4-oxothieno[2,3-b]pyridine
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Name
Quantity
12.3 g
Type
catalyst
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step Two
Quantity
55.3 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Quantity
825 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:10][C:11]1[C:19]2[C:18](=[O:20])[C:17]([C:21](=[O:25])[CH:22]([CH3:24])[CH3:23])=[CH:16][N:15]([CH2:26][C:27]3[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:28]=3[F:34])[C:14]=2[S:13][C:12]=1[C:35]1[CH:40]=[CH:39][C:38]([N+:41]([O-])=O)=[CH:37][CH:36]=1)[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.Cl.C(=O)([O-])O.[Na+]>O.[Fe].C(OCC)(=O)C>[NH2:41][C:38]1[CH:37]=[CH:36][C:35]([C:12]2[S:13][C:14]3[N:15]([CH2:26][C:27]4[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:28]=4[F:34])[CH:16]=[C:17]([C:21](=[O:25])[CH:22]([CH3:24])[CH3:23])[C:18](=[O:20])[C:19]=3[C:11]=2[CH2:10][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH3:9])=[CH:40][CH:39]=1 |f:3.4|

Inputs

Step One
Name
3-(N-Benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-2-(4-nitrophenyl)-4-oxothieno[2,3-b]pyridine
Quantity
33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)CC1=C(SC=2N(C=C(C(C21)=O)C(C(C)C)=O)CC2=C(C=CC=C2F)F)C2=CC=C(C=C2)[N+](=O)[O-]
Name
Quantity
132 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
12.3 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
55.5 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
55.3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
19 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
825 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice
FILTRATION
Type
FILTRATION
Details
filtered through a Hyflo Super Cell
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (500 ml)
WASH
Type
WASH
Details
washed with a saturated saline (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate (35 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated into dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=C(C2=C(N(C=C(C2=O)C(C(C)C)=O)CC2=C(C=CC=C2F)F)S1)CN(C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.